3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide
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Overview
Description
3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is a complex organic compound that features a benzamide core with diethoxy and triazolopyridine substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide typically involves multi-step organic reactions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave conditions. This catalyst-free, additive-free method is eco-friendly and results in good yields . The reaction proceeds through a transamidation mechanism followed by nucleophilic addition and subsequent condensation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the microwave-mediated synthesis method. This approach is advantageous due to its efficiency and the ability to produce the compound in large quantities with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the triazolopyridine ring.
Substitution: The benzamide core allows for substitution reactions, particularly at the diethoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the triazolopyridine ring, while substitution reactions can introduce new functional groups to the benzamide core.
Scientific Research Applications
3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral and antimicrobial agent. It has shown promising activity against various pathogens.
Biological Research: It is used in studies investigating the inhibition of specific enzymes and receptors, such as c-Met and VEGFR-2.
Industrial Applications: The compound’s unique structural properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been shown to inhibit c-Met and VEGFR-2 kinases, leading to antiproliferative effects on cancer cells . The compound binds to these proteins, interfering with their normal function and signaling pathways, ultimately inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-triazolo[1,5-a]pyridine: Used in medicinal chemistry for its various biological activities.
1,2,4-triazolo[4,3-a]pyrazine: Studied for its dual inhibition of c-Met and VEGFR-2.
Uniqueness
3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide is unique due to its specific substitution pattern and the presence of both diethoxy and triazolopyridine groups. This combination of functional groups provides distinct chemical properties and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H22N4O3 |
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Molecular Weight |
354.4 g/mol |
IUPAC Name |
3,4-diethoxy-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]benzamide |
InChI |
InChI=1S/C19H22N4O3/c1-3-25-15-9-8-14(13-16(15)26-4-2)19(24)20-11-10-18-22-21-17-7-5-6-12-23(17)18/h5-9,12-13H,3-4,10-11H2,1-2H3,(H,20,24) |
InChI Key |
UGVSJCPQHZGMBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCCC2=NN=C3N2C=CC=C3)OCC |
Origin of Product |
United States |
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